methyl 2-{2-azaspiro[4.4]nonan-7-yl}acetate hydrochloride
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Overview
Description
Methyl 2-{2-azaspiro[4.4]nonan-7-yl}acetate hydrochloride is a chemical compound with unique structural features that make it suitable for various applications, including drug development and organic synthesis. Its versatility and potential make it an essential tool for advancing scientific knowledge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{2-azaspiro[4.4]nonan-7-yl}acetate hydrochloride typically involves the reaction of 2-azaspiro[4.4]nonane with methyl chloroacetate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester linkage. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-azaspiro[4.4]nonan-7-yl}acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or alkane functional groups.
Substitution: Substituted products with various functional groups depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{2-azaspiro[4.4]nonan-7-yl}acetate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-{2-azaspiro[4.4]nonan-7-yl}acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride
- 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
- 2-Oxa-6-azaspiro[3.5]nonane
Uniqueness
Methyl 2-{2-azaspiro[4.4]nonan-7-yl}acetate hydrochloride stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
2770359-28-7 |
---|---|
Molecular Formula |
C11H20ClNO2 |
Molecular Weight |
233.7 |
Purity |
95 |
Origin of Product |
United States |
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